
Cerium;osmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of cerium osmium compounds can be achieved through various methods. One notable method involves the use of biogenic cerium oxide-supported osmium oxide nanoalloy. This method utilizes plant extracts, such as Oldenlandia umbellata L., to create a green nanoalloy. The process involves several steps, including the extraction of the plant, preparation of the cerium oxide-supported osmium oxide, and characterization using techniques like X-ray diffraction, transmission electron microscopy, and scanning electron microscopy . The reaction conditions typically involve temperatures around 500°C .
Analyse Des Réactions Chimiques
Cerium osmium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, cerium can react with water to produce cerium (III) hydroxide and hydrogen gas . Osmium, on the other hand, can form osmium tetroxide, a notable compound with strong oxidizing properties . The combination of cerium and osmium in a compound can result in unique redox properties, making it useful in various catalytic applications. Common reagents used in these reactions include hydrogen peroxide and potassium dihydrogen phosphate .
Applications De Recherche Scientifique
Cerium osmium compounds have a wide range of scientific research applications. In the field of chemistry, they are used as catalysts due to their unique redox properties. In biology and medicine, cerium osmium compounds have shown potential as anticancer agents, exhibiting significant cytotoxic activities . They are also used in the development of nanomaterials for biomedical applications, such as drug delivery and biosensing . Additionally, these compounds have applications in the industry, particularly in the production of advanced materials and coatings .
Mécanisme D'action
The mechanism of action of cerium osmium compounds involves their redox properties. Cerium can switch between its +3 and +4 oxidation states, allowing it to act as a strong oxidizing agent . Osmium, with its diverse oxidation states, can form various complexes that interact with biological molecules. For example, osmium-based drugs can undergo hydrolysis and bind to guanine in DNA, leading to cytotoxic effects . The combination of cerium and osmium in a compound enhances these properties, making them effective in various applications.
Comparaison Avec Des Composés Similaires
Cerium osmium compounds can be compared with other similar compounds, such as cerium oxide and osmium tetroxide. Cerium oxide is widely used in catalysis and biomedical applications due to its redox properties and stability . Osmium tetroxide, on the other hand, is known for its strong oxidizing properties and use in staining biological tissues . The combination of cerium and osmium in a compound results in unique properties that are not present in either element alone. Other similar compounds include cerium fluoride, cerium chloride, and various osmium complexes .
Propriétés
Numéro CAS |
12050-60-1 |
|---|---|
Formule moléculaire |
CeOs2 |
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
cerium;osmium |
InChI |
InChI=1S/Ce.2Os |
Clé InChI |
ONFYCISPPPPZQF-UHFFFAOYSA-N |
SMILES canonique |
[Ce].[Os].[Os] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


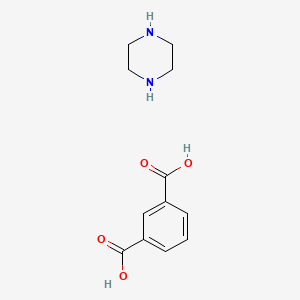
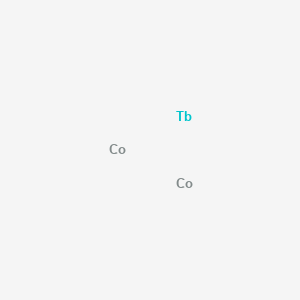
![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)

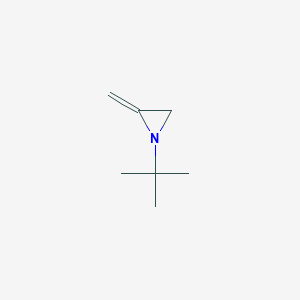
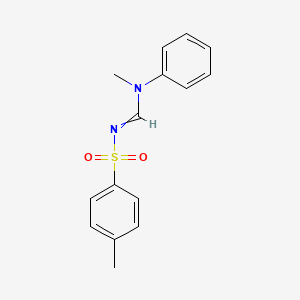
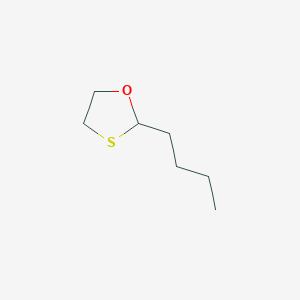
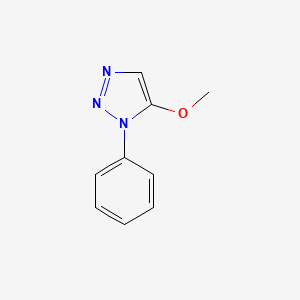

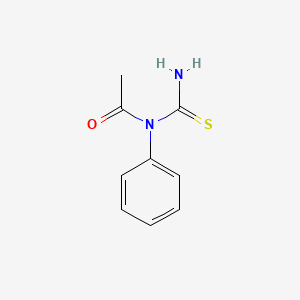
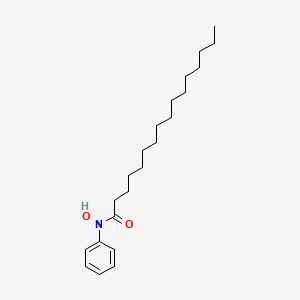
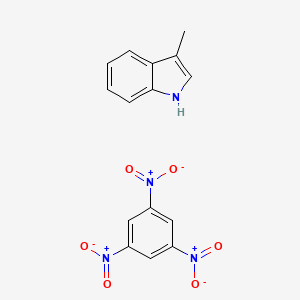
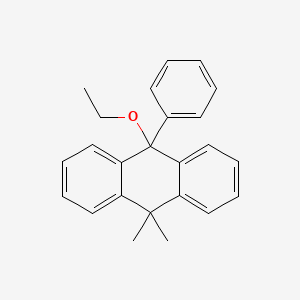
![Methyl(phenyl)bis[(propan-2-yl)oxy]silane](/img/structure/B14714213.png)
